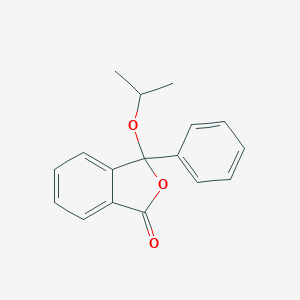
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-3-phenyl-2-benzofuran-1(3H)-one, also known as IPPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of benzofuranones and has been found to exhibit a range of pharmacological properties. The purpose of
Wirkmechanismus
The mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is not fully understood. However, it has been suggested that 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one exerts its pharmacological effects by modulating various signaling pathways in the body. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit a range of biochemical and physiological effects. For example, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been shown to reduce oxidative stress and protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is also stable and can be stored for long periods of time. However, one limitation of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. One area of research is to further investigate the mechanism of action of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one on various signaling pathways in the body. Another area of research is to explore the potential use of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one as a treatment for various diseases. This could involve studying the effects of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one in animal models of disease. Additionally, future research could focus on developing new synthetic analogs of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one involves the reaction of 2-hydroxybenzaldehyde with isopropyl phenyl ketone in the presence of a catalyst. The reaction yields 3-isopropoxy-3-phenyl-2-benzofuran-1(3H)-one as the final product. The synthesis of 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has also been shown to possess anti-microbial properties and has been studied as a potential treatment for bacterial and fungal infections. Additionally, 3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one has been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
15222-33-0 |
|---|---|
Produktname |
3-Isopropoxy-3-phenyl-2-benzofuran-1(3h)-one |
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-phenyl-3-propan-2-yloxy-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O3/c1-12(2)19-17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(18)20-17/h3-12H,1-2H3 |
InChI-Schlüssel |
QVCGEYGJEZKWOU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Andere CAS-Nummern |
15222-33-0 |
Synonyme |
3-phenyl-3-propan-2-yloxy-isobenzofuran-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
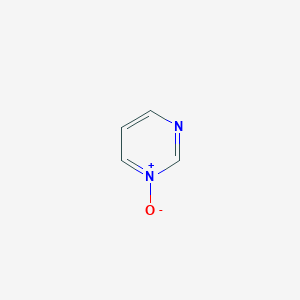
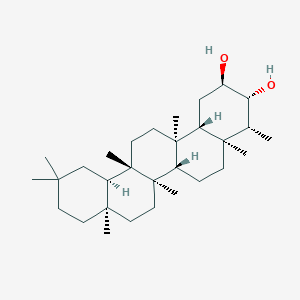
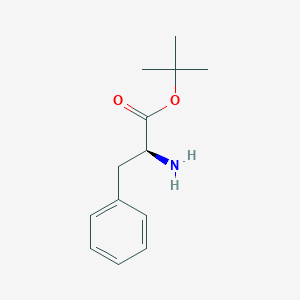
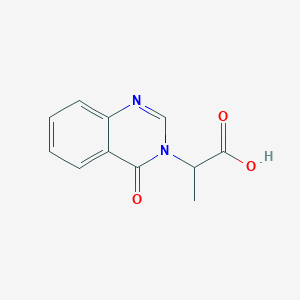
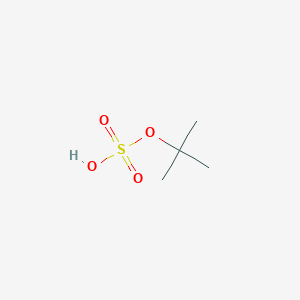
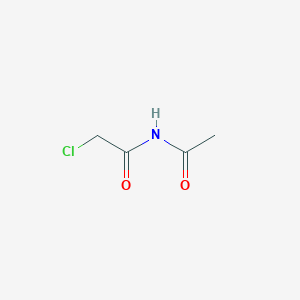
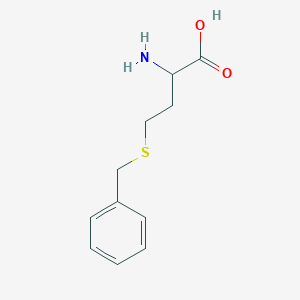
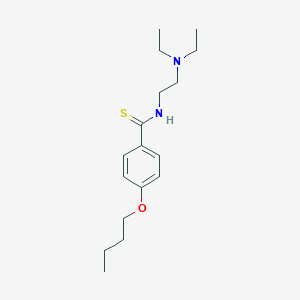
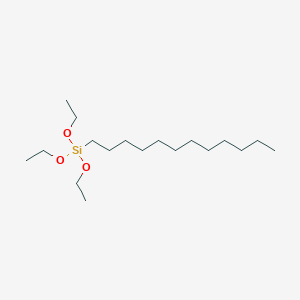
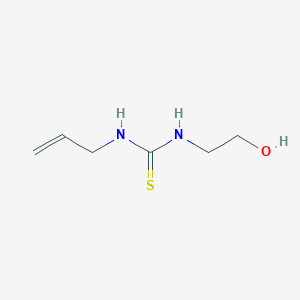
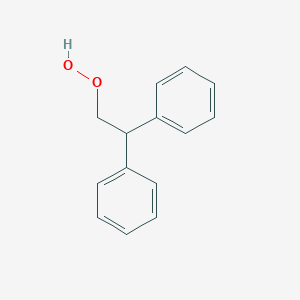
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)